5-Fluoro-4-methylquinoline belongs to the class of quinolines, which are heterocyclic aromatic compounds containing a fused benzene and pyridine ring. The presence of the fluorine atom at the fifth position and a methyl group at the fourth position distinguishes it from other quinoline derivatives. Quinoline derivatives are widely studied for their pharmacological properties, including antibacterial, antiviral, and anticancer activities. The compound can be synthesized from commercially available starting materials such as 4-methylquinoline and fluorinating agents.
The synthesis of 5-Fluoro-4-methylquinoline can be achieved through various methods. A notable synthetic route involves the reaction of 4-methylquinoline with fluorinating agents such as sulfur tetrafluoride or N-fluorobenzenesulfonimide.
Another method includes the use of microwave-assisted synthesis which enhances reaction rates and yields through rapid heating .
The molecular structure of 5-Fluoro-4-methylquinoline can be analyzed using techniques such as nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography.
5-Fluoro-4-methylquinoline participates in various chemical reactions typical for quinolines, including:
These reactions are significant for synthesizing more complex molecules in medicinal chemistry.
The mechanism of action for compounds like 5-Fluoro-4-methylquinoline often involves interaction with biological targets such as enzymes or receptors. For instance:
Studies have indicated that fluorinated quinolines exhibit enhanced potency compared to their non-fluorinated counterparts due to increased lipophilicity and improved binding affinity to biological targets .
5-Fluoro-4-methylquinoline exhibits distinct physical and chemical properties:
These properties influence its handling and application in laboratory settings.
5-Fluoro-4-methylquinoline has several scientific applications:
The compound's unique properties make it a valuable tool in both medicinal chemistry and research applications .
5-Fluoro-4-methylquinoline (CAS: 144147-04-6) is a fluorinated heterocyclic compound with the molecular formula C₁₀H₈FN and a molecular weight of 161.18 g/mol. Its structure consists of a quinoline backbone—a benzene ring fused to pyridine—with a fluorine atom at the 5-position and a methyl group at the 4-position. This substitution pattern significantly alters the molecule's electronic properties. The fluorine atom, highly electronegative, withdraws electron density, enhancing electrophilic reactivity at adjacent sites. Conversely, the methyl group donates electrons, creating a push-pull effect that influences dipole moments, lipophilicity (logP ≈ 2.8), and aqueous solubility (low) .
The planar quinoline scaffold enables π-stacking interactions with biological targets, while the fluorine atom facilitates hydrogen bonding and C–F···protein interactions, critical for target binding [5]. NMR spectroscopy reveals distinct chemical shifts: the methyl group resonates near δ 2.5 ppm, and fluorine perturbs aromatic proton signals between δ 7.5–8.5 ppm. X-ray crystallography confirms bond length alterations due to fluorine’s electronegativity [3].
Table 1: Structural and Physicochemical Properties of 5-Fluoro-4-methylquinoline
Property | Value/Description |
---|---|
CAS Number | 144147-04-6 |
Molecular Formula | C₁₀H₈FN |
Molecular Weight | 161.18 g/mol |
IUPAC Name | 5-Fluoro-4-methylquinoline |
SMILES | CC1=C2C(=NC=C1)C=CC=C2F |
Substituent Effects | Electron-withdrawing (F) + electron-donating (CH₃) |
Lipophilicity (logP) | ~2.8 (moderate) |
Solubility | Poor in water; soluble in ethanol, DCM |
Fluorinated quinolines evolved from natural alkaloids like quinine (isolated in 1820) to synthetic antibiotics. The discovery of nalidixic acid (1962) marked the first therapeutic quinoline, though its non-fluorinated structure limited potency. Fluorine incorporation began with flumequine (1973), but breakthrough efficacy emerged in second-generation fluoroquinolones like ciprofloxacin (1987), where C-6 fluorine enhanced DNA gyrase binding [4] [6].
Table 2: Milestones in Fluorinated Quinoline Development
Era | Key Compound | Structural Innovation | Impact |
---|---|---|---|
Pre-1970 | Quinine | Natural quinoline scaffold | Antimalarial foundation |
1962 | Nalidixic acid | Non-fluorinated synthetic quinoline | First gen antibacterial; limited spectrum |
1973 | Flumequine | 6-Fluoro substitution | Early fluorinated veterinary antibiotic |
1987 | Ciprofloxacin | 6-Fluoro + piperazine | Broad-spectrum activity; DNA gyrase inhibition |
2000s | Besifloxacin/Finafloxacin | 8-Chloro + dual targeting | Enhanced Gram-positive/resistant coverage |
5-Fluoro-4-methylquinoline represents a specialized intermediate in this lineage. Unlike clinical fluoroquinolones with C-6/C-8 fluorine, its 5-F/4-CH₃ motif aids structure-activity relationship (SAR) studies. It serves as a precursor for hybrid antibiotics targeting resistant strains like Mycobacterium tuberculosis [4] [7].
As a bifunctionalized quinoline, 5-Fluoro-4-methylquinoline is a versatile scaffold in synthetic chemistry. It undergoes electrophilic substitution (e.g., nitration at C-8 due to fluorine activation) and nucleophilic displacement (e.g., SNAr at C-4 with strong nucleophiles). Transition-metal catalysis enables cross-coupling to introduce aryl, alkynyl, or heterocyclic groups at the methyl position [6].
In drug discovery, fluorinated quinolines account for >20% of FDA-approved fluorinated drugs. The 5-Fluoro-4-methylquinoline core enhances pharmacokinetics:
Examples include bedaquiline analogs for multidrug-resistant TB and finafloxacin derivatives with pH-dependent activity [4] [7]. The compound’s synthetic flexibility and bioactivity underscore its role in developing next-generation antibacterials and enzyme inhibitors.
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: